molecular formula C15H11NO2 B14309998 3-(Cyanomethyl)phenyl benzoate CAS No. 112055-51-3

3-(Cyanomethyl)phenyl benzoate

Cat. No.: B14309998
CAS No.: 112055-51-3
M. Wt: 237.25 g/mol
InChI Key: DIQPAEUZVVBEOH-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)phenyl benzoate is a chemical compound of interest in organic synthesis and pharmaceutical research. Compounds featuring cyanomethyl and benzoate functional groups are frequently utilized as key intermediates and synthons in the construction of more complex molecules, particularly in the development of potential pharmacologically active substances . The cyanomethyl group can act as an electrophilic synthon, enabling further chemical modifications to create carbon-nitrogen double bonds (C=N), which are fundamental structures found in many bioactive molecules . As a reagent, it is strictly intended for use in a controlled laboratory environment by qualified personnel. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112055-51-3

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

[3-(cyanomethyl)phenyl] benzoate

InChI

InChI=1S/C15H11NO2/c16-10-9-12-5-4-8-14(11-12)18-15(17)13-6-2-1-3-7-13/h1-8,11H,9H2

InChI Key

DIQPAEUZVVBEOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)CC#N

Origin of Product

United States

Chemical Reactivity and Transformation Chemistry of 3 Cyanomethyl Phenyl Benzoate

Reactivity Profiles of the Ester Functional Group in 3-(Cyanomethyl)phenyl benzoate (B1203000)

The ester functional group, an acyl group bonded to an alkoxy moiety, is a key site for nucleophilic acyl substitution reactions. Its reactivity is influenced by the electronic effects of the cyanomethyl group on the phenyl ring.

Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to release benzoic acid and 3-(cyanomethyl)phenol. This reaction is reversible, and the equilibrium can be shifted towards the products by using an excess of water.

Saponification: Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. rsc.org This reaction produces a carboxylate salt (benzoate) and 3-(cyanomethyl)phenol. rsc.org The final product is the salt of the carboxylic acid, which requires an acidic workup to protonate the carboxylate and isolate the free benzoic acid. In biological systems, this hydrolysis can be facilitated by esterase enzymes. A competing reaction under certain Lewis acid conditions is the Fries rearrangement, which can lead to hydroxybenzophenone products. electrochem.org

Table 1: Hydrolysis and Saponification of 3-(Cyanomethyl)phenyl benzoate

Reaction Type Reagents Products Conditions
Acid-Catalyzed Hydrolysis H₂O, H⁺ (e.g., HCl, H₂SO₄) Benzoic acid, 3-(Cyanomethyl)phenol Heating/reflux

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, reaction with a different alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalyst would result in the formation of a new ester (methyl benzoate or ethyl benzoate) and 3-(cyanomethyl)phenol. The reaction is an equilibrium process, and the equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing one of the products as it forms.

Table 2: Transesterification of this compound

Reactant Alcohol Catalyst Products
Methanol (CH₃OH) Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) Methyl benzoate, 3-(Cyanomethyl)phenol

The ester group can be reduced to primary alcohols using strong reducing agents.

Reduction with Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce the ester to two alcohol products. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the phenoxide leaving group and a second hydride attack on the intermediate aldehyde. This process yields benzyl (B1604629) alcohol and 3-(cyanomethyl)phenol after an aqueous workup. Sodium borohydride (B1222165) (NaBH₄) is generally a milder reducing agent and often does not reduce esters under standard conditions, but its reactivity can be enhanced, for instance by using it in a methanol system under reflux, to achieve the reduction of aromatic esters to their corresponding alcohols. researchgate.net

Table 3: Reduction of the Ester Group

Reagent Intermediate Product Final Products (after workup)
Lithium Aluminum Hydride (LiAlH₄) Benzaldehyde Benzyl alcohol, 3-(Cyanomethyl)phenol

Transformations Involving the Nitrile (Cyano) Group

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic additions across the carbon-nitrogen triple bond or reactions at the adjacent α-carbon.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile carbon to form an imine anion intermediate after the initial nucleophilic attack. libretexts.org Subsequent hydrolysis of this intermediate during aqueous workup yields a ketone. libretexts.org For example, reacting this compound with a Grignard reagent like methyl magnesium bromide would, after hydrolysis, convert the nitrile group into an acetyl group.

Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like LiAlH₄ or through catalytic hydrogenation (H₂/catalyst). The reduction with LiAlH₄ involves two successive additions of hydride to the nitrile carbon. libretexts.org Catalytic hydrogenation typically employs catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni).

Table 4: Nucleophilic Addition Reactions of the Nitrile Group

Reagent/Reaction Intermediate Final Product (after workup) Functional Group Transformation
Grignard Reagent (e.g., CH₃MgBr) Imine anion salt Ketone -CN → -C(O)CH₃
Lithium Aluminum Hydride (LiAlH₄) Dianion Primary Amine -CH₂CN → -CH₂CH₂NH₂

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions. This reaction typically requires heating with an aqueous acid or base. chemguide.co.uklibretexts.org

Hydrolysis to Carboxylic Acids: Complete hydrolysis of the nitrile, achieved by prolonged heating with a strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH), yields a carboxylic acid. chemguide.co.uklibretexts.orgsmolecule.com The reaction proceeds through an amide intermediate. libretexts.orgchemguide.co.uklibretexts.org Under acidic conditions, the final products are the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org Under basic conditions, a carboxylate salt and ammonia (B1221849) gas are formed; subsequent acidification is needed to obtain the free carboxylic acid. chemguide.co.uklibretexts.org

Partial Hydrolysis to Amides (Amidation): The hydrolysis of a nitrile can be stopped at the amide stage under carefully controlled conditions. For instance, transition metal-free hydration using reagents like sodium hydroxide in certain solvent systems can favor the formation of the primary amide. oatext.com The conversion of nitriles to amides is a classic transformation, valued for its atom efficiency. oatext.com

Table 5: Hydrolysis and Amidation of the Nitrile Group

Reaction Type Reagents Intermediate Final Product
Complete Acid Hydrolysis H₂O, H⁺ (e.g., HCl), heat Amide 3-(Carboxymethyl)benzoic acid, Ammonium chloride
Complete Base Hydrolysis NaOH, H₂O, heat Amide Sodium 3-(carboxymethyl)benzoate, Ammonia

Reduction Reactions of the Nitrile Group to Amines

The nitrile functional group (-C≡N) in this compound can be readily reduced to a primary amine, yielding 3-((2-aminoethyl)phenyl) benzoate. This transformation is a cornerstone of synthetic chemistry as it introduces a versatile amino group, opening avenues for further functionalization. The reduction can be accomplished using a variety of reagents, with the choice often depending on the desired selectivity and reaction conditions.

Common methods for this reduction involve strong hydride donors or catalytic hydrogenation. semanticscholar.org Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for converting nitriles to primary amines. libretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org

Catalytic hydrogenation offers a milder alternative. Systems such as Raney Nickel with potassium borohydride (KBH₄) in ethanol (B145695) have proven effective for the reduction of both aliphatic and aromatic nitriles to primary amines with good to excellent yields. semanticscholar.org Another approach involves the use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, which can rapidly and chemoselectively reduce nitriles at ambient temperatures. researchgate.net Enzymatic methods, utilizing nitrile oxido-reductases, also present a biocatalytic route for this conversion. google.com

Table 1: Selected Reagents for the Reduction of Nitriles to Primary Amines

Reagent/System Conditions Characteristics Citation(s)
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether, followed by aqueous workup Highly effective and general method for primary amine synthesis. evitachem.com, libretexts.org
Raney Ni / KBH₄ Dry ethanol, room temperature or 40 °C Mild and efficient, high yields for aromatic nitriles. semanticscholar.org
Nickel Boride (NiCl₂ / NaBH₄) Dry ethanol, ambient temperature Rapid and chemoselective reduction. researchgate.net
Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) Varies (pressure, temperature, solvent) A standard industrial and laboratory method. evitachem.com

Reactivity at the Methylenic Carbon of the Cyanomethyl Substituent

The methylene (B1212753) (-CH₂-) bridge in the cyanomethyl group is positioned between an aromatic ring and a nitrile group. This benzylic and α-nitrile position confers significant reactivity upon the adjacent hydrogen atoms.

Acidity of Alpha-Protons and Subsequent Reactions (e.g., Alkylation, Condensation)

The hydrogen atoms on the carbon alpha to a nitrile group are weakly acidic due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion (an enolate-like anion) through resonance. libretexts.org The pKa of acetonitrile (B52724) is approximately 31 in DMSO. dicp.ac.cn The adjacent phenyl ring in this compound further enhances this acidity due to the benzylic nature of the protons.

This acidity allows for deprotonation by a sufficiently strong base (e.g., sodium hydride, lithium diisopropylamide) to generate a nucleophilic carbanion. libretexts.org This anion can then participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The carbanion can be readily alkylated by reacting with alkyl halides, providing a direct method for introducing alkyl chains at the methylenic position.

Condensation: The nucleophilic anion can engage in condensation reactions with carbonyl compounds. For instance, it can participate in Knoevenagel-type condensations with aldehydes or ketones under basic conditions, leading to the formation of α,β-unsaturated products. smolecule.com

Annulation and Cyclization Reactions Involving the Cyanomethyl Group

The reactive nature of the cyanomethyl group makes it a valuable participant in annulation and cyclization reactions to construct new ring systems. The initial step typically involves the deprotonation of the active methylene protons, followed by an intramolecular or intermolecular reaction.

For example, the anion derived from the cyanomethyl group can act as a nucleophile in reactions like the Hauser annulation . In this process, a benzylic anion (similar to the one formed from this compound) adds to a Michael acceptor, followed by an intramolecular Dieckmann-type condensation to form a six-membered ring. harvard.edu Similarly, Thorpe-Ziegler cyclizations, which involve the intramolecular condensation of dinitriles, demonstrate the utility of the nitrile function in forming rings. researchgate.net Hydrogenation of the cyano group in related 2-(cyanomethyl)benzoate (B8605764) esters can lead to cyclization, forming isoquinolinone derivatives. thieme-connect.de

Table 2: Potential Cyclization Reactions Involving the Cyanomethyl Group

Reaction Type Description Potential Outcome for this compound Citation(s)
Hauser Annulation Anionic addition to a Michael acceptor followed by intramolecular cyclization. Formation of substituted naphthalene (B1677914) or related fused ring systems upon reaction with a suitable Michael acceptor. harvard.edu
Thorpe-Ziegler Cyclization Intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine. If an additional nitrile could be introduced, this could lead to a fused ring system. researchgate.net
Reductive Cyclization Reduction of the nitrile to an amine, followed by intramolecular cyclization with an ester. Could potentially lead to lactam formation if the ester were on the same ring and suitably positioned. researchgate.net, thieme-connect.de

Aromatic Ring Reactivity and Substituent Effects

This compound possesses two distinct aromatic rings, each with different substitution patterns that dictate their susceptibility and regioselectivity towards electrophilic and nucleophilic attack.

Ring A: The phenyl ring bearing the cyanomethyl group, which is attached to the ester oxygen (-O-CO-Ph).

Ring B: The phenyl ring of the benzoate group, which is attached to the carbonyl carbon (-CO-O-Ph).

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS), the relative reactivity of the two rings is governed by the electronic effects of their respective substituents. libretexts.org

The ester linkage (-O-C=O) has opposing effects on the two rings.

On Ring A: The ring is attached to the ester oxygen atom. This oxygen atom is an activating, ortho, para-directing group due to its ability to donate a lone pair of electrons via resonance, which stabilizes the carbocation intermediate (the arenium ion). libretexts.orgminia.edu.eg However, this activating effect is tempered by the presence of the cyanomethyl group (-CH₂CN). The cyanomethyl group is considered a deactivating, ortho, para-director. Its deactivating nature stems from the electron-withdrawing inductive effect of the nitrile.

On Ring B: This ring is attached to the carbonyl carbon of the ester. The carbonyl group is a strongly deactivating, meta-directing group because it withdraws electron density from the ring through both induction and resonance. minia.edu.egaiinmr.com

Comparing the two, Ring A is significantly more activated towards electrophilic substitution than Ring B. The powerful electron-donating resonance effect of the ester oxygen on Ring A outweighs the deactivating effects of both the carbonyl on Ring B and the cyanomethyl group on Ring A. brainly.com

Therefore, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) will preferentially occur on Ring A. The regioselectivity on Ring A will be directed to the positions ortho and para to the ester oxygen. Steric hindrance from the rest of the molecule might favor substitution at the para position.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (NAS) is generally unfavorable on electron-rich benzene (B151609) rings and typically requires either the presence of strong electron-withdrawing groups (EWGs) to activate the ring or very harsh reaction conditions. byjus.compressbooks.pub

Neither Ring A nor Ring B in this compound is strongly activated for a standard SNAr (addition-elimination) mechanism.

Ring A is electron-rich due to the activating ester oxygen, making it highly disfavored for NAS.

Ring B is deactivated by the carbonyl group, but a single ester group is often insufficient to promote NAS under mild conditions. pressbooks.pub

For NAS to occur, it would likely require forcing conditions, such as high temperatures and pressures with a strong nucleophile (e.g., NaOH at 350 °C). pressbooks.pub Under such conditions, the reaction may proceed through an elimination-addition mechanism involving a benzyne intermediate, especially if a suitable leaving group were present on one of the rings. pressbooks.pub Given the structure, hydrolysis of the ester bond is a more likely reaction under such harsh basic or acidic conditions.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Due to the absence of specific studies on this compound, no experimental data on the chemo-, regio-, and stereoselectivity of its reactions could be found. The reactivity of this molecule would be dictated by the interplay of its three main functional components: the nitrile group (-CN), the benzylic methylene group (-CH2-), the ester carbonyl group (-C(O)O-), and the two phenyl rings.

In theory, the molecule possesses several reactive sites:

The Nitrile Group: Could undergo hydrolysis to a carboxylic acid or reduction to an amine.

The Benzylic Methylene Group: The protons on this carbon are acidic and could be involved in base-catalyzed reactions. This position could also be susceptible to radical halogenation.

The Ester Group: Susceptible to nucleophilic acyl substitution, leading to cleavage of the ester bond to form 3-(cyanomethyl)benzoic acid and phenol (B47542).

The Phenyl Rings: Both the phenyl ring derived from the benzoic acid moiety and the one from the phenol moiety can undergo electrophilic aromatic substitution. The regioselectivity would be influenced by the directing effects of the cyanomethyl and the ester/ether linkages.

However, without experimental data, any discussion of chemo-, regio-, and stereoselectivity remains speculative. For instance, in a reaction involving both the nitrile and the ester, chemoselectivity would depend on the specific reagents and conditions used. Similarly, predicting the regioselectivity of an electrophilic attack on the phenyl rings or the stereochemical outcome of any reaction creating a chiral center would require empirical evidence that is currently not available.

A summary of the expected reactivity based on functional group analysis is presented below, but it must be emphasized that this is not based on experimental results for this compound.

Functional GroupPotential ReactionsExpected Selectivity (Hypothetical)
Nitrile (-CN)Hydrolysis, ReductionChemoselective reduction without affecting the ester would require specific reagents (e.g., catalytic hydrogenation under mild conditions).
Benzylic Methylene (-CH₂-)Deprotonation, HalogenationRegioselective functionalization at this position would compete with reactions on the aromatic rings.
Ester (-C(O)O-)Nucleophilic Acyl SubstitutionChemoselective cleavage is possible under conditions that do not affect the nitrile.
Aromatic RingsElectrophilic SubstitutionRegioselectivity would be directed by the existing substituents, but no specific data exists.

Mechanistic Investigations of Reactions Involving 3 Cyanomethyl Phenyl Benzoate

Elucidation of Reaction Mechanisms for Ester and Nitrile Transformations

The reactivity of 3-(cyanomethyl)phenyl benzoate (B1203000) is dominated by its two functional groups: the ester linkage and the cyanomethyl group. The mechanisms for their respective transformations are well-established in organic chemistry and can be applied to this specific molecule.

Ester Hydrolysis: The most common reaction of the ester group is hydrolysis, which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This reaction proceeds through a nucleophilic acyl substitution mechanism. The process involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the 3-(cyanomethyl)phenoxide as the leaving group to yield benzoic acid. The phenoxide is subsequently protonated by the solvent or upon workup. The reaction is effectively irreversible due to the final deprotonation of the carboxylic acid.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group toward nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate. Following a proton transfer, the 3-(cyanomethyl)phenol moiety is eliminated, and deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields benzoic acid and 3-(cyanomethyl)phenol. This reaction is reversible. chegg.com

Nitrile Transformations: The cyanomethyl group also offers several avenues for chemical transformation.

Nitrile Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. The reaction typically proceeds via an initial hydration to form an amide intermediate, 3-(phenylcarbamoylmethyl)phenyl benzoate, which is then further hydrolyzed to the carboxylic acid, (3-(benzoyloxy)phenyl)acetic acid. smolecule.com

Nitrile Reduction: The nitrile group can be reduced to a primary amine. Common reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd) can achieve this transformation, yielding 3-(2-aminoethyl)phenyl benzoate. This reaction proceeds via the addition of hydride ions or hydrogen atoms across the carbon-nitrogen triple bond.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantifying the reactivity of 3-(cyanomethyl)phenyl benzoate and understanding how its structure influences reaction rates. The rate of hydrolysis of phenyl benzoates is known to be sensitive to the electronic nature of substituents on the phenol (B47542) ring. researchgate.net

The cyanomethyl group at the meta-position of the phenyl ring is moderately electron-withdrawing. This electronic effect influences the rate of ester hydrolysis. For base-catalyzed hydrolysis, an electron-withdrawing group stabilizes the anionic leaving group (3-(cyanomethyl)phenoxide), thereby increasing the rate of reaction compared to unsubstituted phenyl benzoate.

Pseudo-first-order rate constants for the alkaline hydrolysis of various substituted phenyl benzoates can be determined spectrophotometrically. researchgate.netnih.gov The data generally follows the Hammett equation, which relates reaction rates to the electronic properties of substituents.

Table 1: Representative Pseudo-First-Order Rate Constants (k_obs) for Alkaline Hydrolysis of Substituted Phenyl Benzoates

Substituent (X) in X-C₆H₄-O-CO-C₆H₅Hammett Constant (σ)Illustrative Rate Constant, k_obs (s⁻¹)
4-Nitro0.781.5 x 10⁻²
3-Cyano0.564.0 x 10⁻³
3-Cyanomethyl (estimated) ~0.18 ~7.0 x 10⁻⁴
Hydrogen0.002.5 x 10⁻⁴
4-Methyl-0.178.0 x 10⁻⁵

Note: Data is illustrative and based on established trends for phenyl benzoate hydrolysis. The Hammett constant for the 3-cyanomethyl group is an estimate. Actual kinetic measurements for this compound are not widely available in published literature.

Transition State Analysis and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing the transition states and energy profiles of reactions involving this compound.

For the base-catalyzed hydrolysis of the ester, the rate-determining step is typically the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form the tetrahedral intermediate. acs.org The transition state for this step would involve the partial formation of the bond between the hydroxide oxygen and the carbonyl carbon, and a partial negative charge buildup on the carbonyl oxygen. The electron-withdrawing cyanomethyl group would have a modest stabilizing effect on the transition state by delocalizing the developing negative charge on the phenoxide leaving group.

The energy profile for this reaction would show two main transition states corresponding to the formation and breakdown of the tetrahedral intermediate. The intermediate itself resides in a potential energy well between these two transition states.

Similarly, for nitrile hydrolysis, computational models can elucidate the energy barriers for the initial nucleophilic attack of water (or hydroxide) on the nitrile carbon and the subsequent steps leading to the amide and then the carboxylic acid.

Solvent Effects and Catalysis in the Reactivity of this compound

The choice of solvent can significantly influence the rate and mechanism of reactions involving this compound. nih.gov

Solvent Effects: For the hydrolysis of the ester, polar protic solvents like water or alcohols are capable of solvating both the nucleophile (e.g., OH⁻) and the leaving group (phenoxide), facilitating the reaction. In acid-catalyzed hydrolysis, the solvent can act as the nucleophile (e.g., solvolysis). The use of polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) can accelerate nucleophilic substitution reactions by effectively solvating cations while leaving anions less solvated and therefore more nucleophilic. For instance, reactions involving the cyanomethyl group, such as nucleophilic attack by other reagents, could be influenced by the choice between protic and aprotic solvents. smolecule.com

Catalysis: As discussed, ester hydrolysis is subject to both specific-base and general-base catalysis. acs.orgiitd.ac.in In specific-base catalysis, the rate is dependent on the concentration of hydroxide ion. In general-base catalysis, a proton is transferred in the rate-determining step. Phase-transfer catalysts can be employed to facilitate hydrolysis in biphasic systems, by transporting the hydroxide nucleophile into the organic phase where the ester is dissolved. google.com Nitrile hydrolysis is also catalyzed by strong acids or bases, which activate the nitrile group toward nucleophilic attack. researchgate.net

Isotopic Labeling Studies for Mechanistic Pathway Confirmation

Isotopic labeling is a definitive technique used to trace the path of atoms through a reaction, providing conclusive evidence for a proposed mechanism. wikipedia.orgchemrxiv.orgnih.gov

For the ester hydrolysis of this compound, an experiment using water labeled with the oxygen-18 isotope (H₂¹⁸O) can confirm the pathway of nucleophilic acyl substitution. If the reaction is carried out in H₂¹⁸O under acidic or basic conditions, the ¹⁸O isotope would be incorporated into the benzoic acid product and not into the 3-(cyanomethyl)phenol. This result would confirm that the bond cleaved is the acyl-oxygen bond (between the carbonyl carbon and the phenoxy oxygen), consistent with the formation of a tetrahedral intermediate, rather than the alkyl-oxygen bond.

Similarly, for nitrile hydrolysis, labeling studies could be employed. For instance, using ¹⁵N-labeled hydroxylamine (B1172632) in a reaction that converts an aldehyde precursor to the nitrile could help track the nitrogen atom through subsequent transformations. While not a direct study on the title compound, such techniques are fundamental in mechanistic elucidation.

Advanced Spectroscopic and Structural Elucidation of 3 Cyanomethyl Phenyl Benzoate

High-Resolution Spectroscopic Probes for Molecular Structure and Dynamics

High-resolution spectroscopy is instrumental in defining the precise atomic arrangement and electronic environment of 3-(Cyanomethyl)phenyl benzoate (B1203000). Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry offer complementary insights into the molecule's intricate features.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be pivotal in unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals. A COSY spectrum would reveal the coupling relationships between adjacent protons within the phenyl and benzoate rings, as well as the methylene (B1212753) protons of the cyanomethyl group. The HSQC spectrum would directly correlate each proton to its attached carbon atom, simplifying the assignment of the complex aromatic regions.

Variable-temperature (VT) NMR studies could provide valuable information on the conformational dynamics of the molecule. Specifically, VT-NMR could be used to investigate the rotational barrier around the ester linkage and the C-C bond connecting the cyanomethyl group to the phenyl ring. Changes in the NMR lineshapes as a function of temperature would indicate the presence of dynamic processes, allowing for the determination of the energetic barriers to these conformational changes.

NMR relaxation studies, measuring the T1 (spin-lattice) and T2 (spin-spin) relaxation times, would offer insights into the molecular motion and intermolecular interactions. Differences in relaxation times across the molecule could highlight regions of varying mobility, contributing to a more detailed understanding of its solution-state dynamics.

A hypothetical ¹³C NMR data table for 3-(Cyanomethyl)phenyl benzoate, based on known chemical shift ranges for similar functional groups, is presented below. rsc.org

Carbon Atom Predicted Chemical Shift (ppm) Justification
Carbonyl (C=O)164-166Typical range for benzoate esters. rsc.org
Quaternary (C-O)150-152Aromatic carbon attached to the ester oxygen. rsc.org
Aromatic (C-C=O)130-134Aromatic carbon adjacent to the carbonyl group.
Aromatic (C-CH₂CN)134-138Aromatic carbon attached to the cyanomethyl group.
Aromatic (CH)120-135Range for other aromatic protons. rsc.org
Nitrile (C≡N)117-119Characteristic shift for a nitrile carbon. nih.gov
Methylene (CH₂)20-25Aliphatic carbon adjacent to a phenyl ring and a nitrile. nih.gov

Vibrational Spectroscopic Investigations (Infrared and Raman Spectroscopy for Bond Analysis and Conformational Insights)

The IR spectrum would be dominated by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) and nitrile (C≡N) groups. The C=O stretch of the benzoate ester is expected to appear in the region of 1720-1740 cm⁻¹. The C≡N stretch is typically observed as a sharp, medium-intensity band around 2240-2260 cm⁻¹. The aromatic C-H stretching vibrations would be found above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹. mdpi.com

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric stretching of the aromatic rings and the C≡N bond would likely produce strong signals in the Raman spectrum. Analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra would reveal complex vibrations involving C-C stretching and various bending modes, which are highly sensitive to the molecule's conformation. nih.gov By comparing experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, offering insights into the molecule's preferred conformation in the solid state or in solution. nepjol.info

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopic Technique
C≡NStretch2240-2260IR, Raman
C=O (Ester)Stretch1720-1740IR
C-O (Ester)Stretch1250-1300IR
Aromatic C=CStretch1450-1600IR, Raman
Aromatic C-HStretch3000-3100IR, Raman mdpi.com
Aliphatic C-HStretch2850-2960IR, Raman

Mass Spectrometric Fragmentation Pathway Analysis and Ion Chemistry

Mass spectrometry (MS) provides critical information about the molecular weight and structural features of this compound through the analysis of its fragmentation patterns upon ionization. wikipedia.org In electron ionization (EI) mass spectrometry, the molecule would first form a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions to produce smaller, more stable ions. pharmacy180.comlibretexts.org

The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, a primary fragmentation pathway would likely involve the loss of the phenoxy radical (˙OPh) to form the stable 3-(cyanomethyl)benzoyl cation. Another significant fragmentation would be the loss of the 3-(cyanomethyl)phenylcarbonyl radical to form the phenyl cation. Further fragmentation of these primary ions would lead to a complex pattern of smaller ions, providing a detailed structural fingerprint of the molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition. nih.gov

Fragment Ion (m/z) Proposed Structure/Loss Significance
[M]⁺˙This compound radical cationMolecular Ion
[M - OPh]⁺3-(Cyanomethyl)benzoyl cationLoss of phenoxy radical, characteristic of phenyl esters. pharmacy180.com
[M - CO-OPh]⁺3-(Cyanomethyl)phenyl cationLoss of the entire benzoate group.
[Ph]⁺Phenyl cationIndicates the presence of the benzoate moiety. pharmacy180.com
[M - CH₂CN]⁺Phenyl benzoate radical cation with loss of acetonitrile (B52724)Rearrangement and loss of a neutral molecule.

Solid-State Structural Characterization

The arrangement of molecules in the solid state dictates many of the material properties of a compound. X-ray diffraction and studies of polymorphism are essential for a complete understanding of this compound.

Interaction Type Atoms Involved Expected Distance/Geometry Influence on Crystal Packing
π-π StackingPhenyl and/or benzoate ringsParallel or T-shaped arrangement with inter-planar distances of 3.3-3.8 Å. Major contributor to lattice energy and dense packing.
C-H···OAromatic C-H and Carbonyl OH···O distances of 2.2-2.8 Å.Formation of extended networks or chains. researchgate.net
C-H···NAromatic/Aliphatic C-H and Nitrile NH···N distances of 2.3-2.9 Å.Directional interactions contributing to the overall packing motif. researchgate.net
Dipole-DipoleEster and Nitrile groupsAlignment of molecular dipoles.Influences the orientation of molecules within the crystal lattice.

Polymorphism and Crystallinity Investigations

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. google.com The conformational flexibility of this compound, particularly around the ester linkage, suggests that it may be prone to polymorphism. researchgate.net

Investigations into the polymorphism of this compound would involve crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and cooling rates). Each potential polymorphic form would be characterized by techniques such as powder X-ray diffraction (PXRD), which provides a unique fingerprint for each crystal form. Differential scanning calorimetry (DSC) would be used to identify phase transitions between polymorphs and to determine their relative thermodynamic stabilities. researchgate.net Spectroscopic techniques like solid-state NMR and vibrational spectroscopy can also be used to distinguish between different polymorphic forms, as the local environment of the molecules will differ in each crystal lattice. The degree of crystallinity of a given sample can also be assessed using these techniques, providing information on the long-range order within the solid material.

Computational Chemistry and Theoretical Studies of 3 Cyanomethyl Phenyl Benzoate

Intermolecular Interactions and Supramolecular Assembly Prediction

While specific computational studies on 3-(cyanomethyl)phenyl benzoate (B1203000) are not extensively available in the public domain, a theoretical prediction of its intermolecular interactions and potential for supramolecular assembly can be extrapolated from the well-understood behaviors of its constituent functional groups: the cyanomethyl moiety, the phenyl rings, and the benzoate ester linkage. Computational chemistry provides the tools to anticipate how these groups will interact, guiding the prediction of the material's solid-state architecture.

The primary non-covalent forces expected to govern the crystal packing of 3-(cyanomethyl)phenyl benzoate include hydrogen bonds, π-π stacking interactions, and dipole-dipole interactions. The interplay of these forces will dictate the formation of specific, repeating structural motifs known as supramolecular synthons, which are the building blocks of the larger crystal lattice.

The cyanomethyl group (–CH₂CN) is a significant contributor to the intermolecular landscape. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. nih.govresearchgate.net The linear geometry of the cyano group also makes it a participant in dipole-dipole interactions and potentially weaker C-H···N hydrogen bonds. mdpi.com These interactions are crucial in forming directional and stable links between molecules. The methylene (B1212753) group adjacent to the cyano function can also participate in weaker C-H···O or C-H···π interactions.

The aromatic rings—both the phenyl ring of the benzoate group and the phenyl ring substituted with the cyanomethyl group—are prime candidates for π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems, are a major driving force in the assembly of many aromatic compounds. mdpi.com The specific geometry of this stacking (e.g., face-to-face or offset) would be influenced by the electronic nature and steric hindrance of the substituents.

The table below summarizes the predicted primary intermolecular interactions for this compound, the functional groups involved, and their likely role in supramolecular assembly.

Interaction TypeParticipating Donor Group(s)Participating Acceptor Group(s)Predicted Role in Supramolecular Assembly
Hydrogen BondingAromatic C-H, Methylene C-HCyano Nitrogen (C≡N ), Carbonyl Oxygen (C=O )Formation of dimeric motifs and directional chains.
π-π StackingPhenyl Ring, Benzoate Phenyl RingPhenyl Ring, Benzoate Phenyl RingStabilization of columnar stacks and layered structures.
Dipole-DipoleEster Group (C-O-C=O), Cyano Group (C≡N)Ester Group (C-O-C=O), Cyano Group (C≡N)Influences molecular alignment and overall crystal packing.
van der Waals ForcesEntire MoleculeEntire MoleculeContributes to overall crystal cohesion and density.

Synthetic Utility and Applications of 3 Cyanomethyl Phenyl Benzoate in Advanced Materials and Organic Synthesis

Role as a Synthon in Complex Organic Synthesis and Building Block Approach

In the realm of organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond. 3-(Cyanomethyl)phenyl benzoate (B1203000) serves as a valuable synthon due to its distinct reactive sites. The cyanomethyl group (-CH₂CN) is a particularly useful handle for molecular elaboration. The methylene (B1212753) protons are acidic and can be deprotonated to form a nucleophile, while the nitrile group itself can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into other heterocyclic systems, making it a versatile precursor for a wide range of derivatives. mdpi.com

The ester linkage provides another site for reaction, primarily through hydrolysis to yield 3-(cyanomethyl)phenol and benzoic acid. This allows for the separate functionalization of the phenolic and acidic portions of the molecule. Analogous compounds, such as methyl 3-(cyanomethyl)benzoate and ethyl 3-(cyanomethyl)benzoate, are recognized as crucial intermediates in the synthesis of fine chemicals and biologically active compounds. chemicalbook.comevitachem.com For instance, methyl 3-(cyanomethyl)benzoate is a key starting material in an economical and environmentally favorable route for the synthesis of Ketoprofen, a widely used anti-inflammatory drug. google.com Similarly, 3-(cyanomethyl)benzoic acid is employed as a key reagent in the synthesis of neprilysin inhibitors, which are pharmaceutically significant compounds. chemicalbook.com

The building block approach leverages these reactive handles to construct more complex molecular frameworks. By utilizing 3-(Cyanomethyl)phenyl benzoate, chemists can introduce the cyanomethylphenyl moiety into a target structure, which can later be transformed to achieve the desired final product. This strategic use simplifies complex syntheses and provides access to a diverse array of chemical entities.

Table 1: Properties of this compound and Related Synthons

Compound Name Molecular Formula Molecular Weight ( g/mol ) Primary Role in Synthesis
This compound C₁₅H₁₁NO₂ 237.26 Bifunctional building block
Methyl 3-(cyanomethyl)benzoate C₁₀H₉NO₂ 175.18 Intermediate for pharmaceuticals (e.g., Ketoprofen) and fine chemicals. chemicalbook.comgoogle.com
Ethyl 3-(cyanomethyl)benzoate C₁₁H₁₁NO₂ 189.21 Building block for biologically active compounds. evitachem.com
3-(Cyanomethyl)benzoic acid C₉H₇NO₂ 161.16 Reagent for synthesis of neprilysin inhibitors. chemicalbook.com

Precursor for Functional Organic Materials (e.g., Polymers, Liquid Crystals, Dyes)

The structural characteristics of this compound make it a promising candidate as a precursor for various functional organic materials.

Polymers: While direct polymerization of this compound is not extensively documented, its derivatives hold potential. For example, the cyanomethyl group can be reduced to an amine, which can then be used in the synthesis of polyamides or polyimides. Furthermore, derivatives like chloromethylphenyl compounds are known to be used in the creation of specialty polymers for coatings and adhesives. The inherent functionality of the molecule allows for its incorporation into polymer backbones or as a pendant group to impart specific properties.

Liquid Crystals: The field of liquid crystals heavily relies on molecules with a specific combination of a rigid core and flexible terminal groups (calamitic or rod-like structures). scirp.org The phenyl benzoate unit is a classic rigid core found in numerous liquid crystalline compounds, contributing to the necessary structural anisotropy. researchgate.net The presence of a polar terminal group, such as a cyano group, is also critical for inducing and stabilizing liquid crystalline phases due to strong dipole-dipole interactions. researchgate.net Patents have noted that compounds like methyl 3-cyanobenzoate are important starting materials for synthetic liquid crystal materials. google.com Therefore, this compound, with its rigid phenyl benzoate core and polar cyanomethyl group, possesses the key structural features of a mesogen and is a highly suitable precursor for the design of novel liquid crystals.

Dyes: The cyanomethyl group is a structural unit found in many functional molecules. nih.gov In the context of dyes, this group can be a part of a larger chromophoric system. For instance, cyanostilbene units, which can be synthesized from precursors containing a cyanomethyl group, are of high interest for their photoactive properties, including luminescence. rsc.org Dichroic dyes, which are used in conjunction with liquid crystals for applications like smart windows, often have anisotropic chemical structures that are compatible with liquid crystal hosts. mitsuifinechemicals.com this compound could serve as a foundational building block for such dyes, where the phenyl benzoate core provides a scaffold for extending conjugation and attaching other auxochromic groups.

Table 2: Potential Properties of Functional Materials Derived from this compound

Material Type Key Structural Feature from Precursor Potential Resulting Property
Liquid Crystals Rigid, calamitic phenyl benzoate core; polar cyanomethyl group. Nematic and/or smectic mesophases.
Functional Dyes Aromatic rings for conjugation; cyanomethyl group as a modifiable unit. Dichroism, luminescence, photoactivity.

| Specialty Polymers | Reactive sites for polymerization (e.g., derived amine or hydroxyl groups). | Tailored thermal stability and mechanical properties. |

Development of Novel Reagents and Catalysts Utilizing this compound Derivatives

The functional groups of this compound serve as anchor points for the development of more complex reagents and catalyst ligands. The nitrile group can be transformed into various nitrogen-containing heterocycles, which are prevalent ligands in transition-metal catalysis. For example, the nitrile could be converted to a tetrazole or an amine, both of which are effective coordinating groups for metal ions.

The aromatic rings of the phenyl benzoate core can be further functionalized through electrophilic substitution reactions. Introducing electron-donating or electron-withdrawing groups can tune the electronic properties of a resulting catalyst, influencing its reactivity and selectivity. Similarly, introducing bulky substituents can modify the steric environment around a catalytic center. Research has shown that benzoic acid derivatives can be used in complex catalytic sequences, such as the Birch-Heck reaction, to generate molecules with significant structural complexity. nih.gov This highlights the utility of the core structure in advanced synthetic applications. By modifying this compound, it is conceivable to design novel chiral ligands for asymmetric catalysis or specialized reagents for specific organic transformations.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry investigates chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole forces. nih.gov The structure of this compound is well-suited for participating in such interactions, making it a valuable component for designing self-assembling systems.

The two phenyl rings constitute a significant π-system capable of engaging in π-π stacking interactions, which are a primary driving force for the assembly of aromatic molecules into ordered columnar or layered structures. The polar nitrile and ester groups can participate in dipole-dipole interactions, further guiding the orientation of molecules within an assembly.

Furthermore, the nitrile group can coordinate with metal ions, a process central to metallo-supramolecular chemistry where metal-ligand bonds direct the self-assembly of discrete, complex architectures like cages, helicates, or extended networks. researchgate.netrsc.org Studies have demonstrated that simple ligands like 3-cyanobenzoate can self-assemble with silver(I) ions to form well-defined cationic complexes. rsc.org By leveraging these non-covalent and coordinative interactions, this compound and its derivatives can be used to construct intricate, functional supramolecular materials for applications in sensing, molecular recognition, and materials science.

Future Research Directions and Unaddressed Challenges Pertaining to 3 Cyanomethyl Phenyl Benzoate

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The conventional synthesis of 3-(cyanomethyl)phenyl benzoate (B1203000) typically relies on a classical esterification reaction, such as the Schotten-Baumann condensation of 3-(cyanomethyl)phenol with benzoyl chloride in the presence of a stoichiometric base like pyridine. While effective at the laboratory scale, this approach presents challenges related to atom economy, hazardous reagents, and waste generation. Future research must pivot towards more efficient and environmentally benign synthetic protocols.

Key research avenues include:

Catalytic Direct Esterification: Investigating the use of solid acid or base catalysts (e.g., zeolites, functionalized resins, metal oxides) for the direct esterification of 3-(hydroxyphenyl)acetonitrile and benzoic acid. This would replace corrosive reagents and stoichiometric bases, simplifying purification and minimizing waste.

Flow Chemistry Synthesis: Transitioning the synthesis from batch to continuous flow processing. Microreactor technology offers superior control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling reactive intermediates like benzoyl chloride, and a streamlined path to scalability.

Alternative Acylating Agents: Exploring milder and less hazardous alternatives to acyl chlorides. This includes using benzoic anhydride (B1165640) with a catalytic amount of an organocatalyst (e.g., 4-dimethylaminopyridine) or developing efficient transesterification protocols starting from more benign precursors like methyl benzoate.

The table below compares a traditional synthetic route with potential sustainable alternatives, highlighting key metrics for improvement.

Table 1: Comparison of Synthetic Methodologies for 3-(Cyanomethyl)phenyl benzoate
ParameterTraditional Method (Schotten-Baumann)Future Direction (Catalytic Direct Esterification)Future Direction (Flow Synthesis)
Reactants 3-(Cyanomethyl)phenol, Benzoyl Chloride3-(Hydroxyphenyl)acetonitrile, Benzoic Acid3-(Cyanomethyl)phenol, Benzoyl Chloride/Anhydride
Catalyst/Reagent Stoichiometric Pyridine or TriethylamineHeterogeneous Acid/Base Catalyst (e.g., Amberlyst-15)Immobilized Catalyst or Catalyst-Free (High T/P)
Byproduct Pyridinium Hydrochloride (Salt Waste)WaterSalt Waste (minimized) or Acetic Acid
Key Advantage High Yield, Well-EstablishedHigh Atom Economy, Recyclable CatalystEnhanced Safety, Scalability, Process Control
Primary Challenge Poor Atom Economy, Hazardous ReagentsRequires Catalyst Development, Harsher Conditions (Water Removal)Requires Specialized Equipment, Process Optimization

Advancements in Computational Predictions and Experimental Validation

Computational chemistry provides powerful tools to predict the behavior of molecules and guide experimental work, saving time and resources. For a molecule as complex as this compound, in silico methods are essential for rational design and for understanding its properties and reactivity.

Future research should integrate computational modeling with experimental validation in the following areas:

Modeling Reaction Pathways: Employing Density Functional Theory (DFT) to calculate the transition state energies for the competing reactions described in section 8.2. This can predict which reaction pathway is kinetically or thermodynamically favored under specific conditions, guiding the choice of reagents and catalysts for achieving high selectivity.

Predicting Spectroscopic and Physicochemical Properties: Using computational methods to predict NMR chemical shifts, IR vibrational frequencies, and electronic absorption spectra (via Time-Dependent DFT). These theoretical spectra can be benchmarked against experimental data to confirm structural assignments and can help interpret complex spectral features.

Quantitative Structure-Property Relationship (QSPR): Developing QSPR models to predict key material properties of this compound and its derivatives. By building a database of related compounds, it may be possible to predict properties like melting point, solubility, or even its potential performance as a component in a material, such as a liquid crystal.

Conformational Analysis: Modeling the conformational landscape of the molecule to understand how its three-dimensional shape influences its reactivity and its ability to self-assemble or interact with other molecules or surfaces.

The table below links computational methods to the properties they can predict and the experimental techniques for validation.

Table 3: Integration of Computational and Experimental Techniques
Computational MethodPredicted Property/PhenomenonExperimental Validation Technique
Density Functional Theory (DFT) Reaction energy profiles, transition states, geometric parametersKinetic studies, product analysis (GC-MS, NMR), X-ray crystallography
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra, electronic transitionsUV-Vis Spectroscopy, Fluorescence Spectroscopy
Gauge-Independent Atomic Orbital (GIAO) ¹H and ¹³C NMR chemical shiftsNuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative Structure-Property Relationship (QSPR) Melting point, solubility, refractive indexDifferential Scanning Calorimetry (DSC), solubility tests, refractometry

Emerging Applications in Diverse Fields of Chemical Science (Excluding Biological/Clinical)

The unique combination of a polar nitrile, a rigid aromatic framework, and an ester linkage makes this compound an attractive candidate for applications in materials science and as a versatile synthetic intermediate. Research in this area is nascent and offers significant room for discovery.

Potential non-biological applications to be explored include:

Materials Science:

Liquid Crystals: The molecule's elongated, somewhat rigid structure and significant dipole moment (from the nitrile group) are characteristic features of calamitic (rod-like) liquid crystals. Future work could involve synthesizing derivatives with different terminal groups to tune the mesophase properties (e.g., nematic or smectic phases) and transition temperatures.

Polymer Additives: The benzoate moiety is a common feature in polymer plasticizers. Research could evaluate the efficacy of this compound as an additive to modify the thermal and mechanical properties (e.g., glass transition temperature, flexibility) of polymers like PVC or polyesters. The polar nitrile group could impart unique intermolecular interactions.

Coordination Chemistry:

Ligand for Metal Complexes: The nitrogen atom of the nitrile group can act as a Lewis base, coordinating to transition metal centers. This could be exploited to synthesize novel coordination polymers or discrete metal-organic complexes with potentially interesting photophysical, magnetic, or catalytic properties.

Organic Synthesis:

Trifunctional Scaffold: The compound can be viewed as a "masked" trifunctional building block. A research program could be designed around the sequential and selective deprotection or transformation of its three functional groups to access complex, highly substituted aromatic compounds that would be difficult to synthesize by other means.

The table below summarizes these potential application areas and the molecular features that enable them.

Table 4: Potential Chemical Science Applications for this compound
Application FieldPotential RoleKey Enabling Molecular Feature(s)Required Research Focus
Materials Science Liquid Crystal ComponentRigid aromatic core, molecular dipole (nitrile group)Synthesis of derivatives, characterization of mesophase behavior (POM, DSC).
Polymer Science Polymer Additive/PlasticizerBenzoate ester group, molecular polarityBlending with various polymers, testing thermal and mechanical properties (DMA, TGA).
Coordination Chemistry Nitrile-based LigandLewis basic nitrile nitrogenReaction with metal salts (e.g., Cu(II), Ag(I), Zn(II)), structural characterization (X-ray).
Organic Synthesis Versatile Building BlockOrthogonal reactivity of ester, nitrile, and aromatic ringsDevelopment of selective transformation protocols (see Section 8.2).

Q & A

Q. What are the recommended synthetic routes for 3-(cyanomethyl)phenyl benzoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification or substitution reactions. For example, methyl 3-(cyanomethyl)benzoate (CAS 68432-92-8) can be synthesized via nucleophilic substitution using methyl 3-bromobenzoate and cyanomethyl reagents. Optimization includes:

  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity (e.g., benzylation reactions in DMF with Na₂CO₃ as a base ).
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR identifies ester carbonyl (~168–170 ppm), aromatic protons (6.8–8.0 ppm), and nitrile signals (no direct proton but inferred via IR) .
  • IR spectroscopy : Peaks at ~2240 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O) confirm functional groups .
  • Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 176.1) validates molecular weight (175.18 g/mol) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .

Q. How does the compound’s stability vary under different storage conditions?

Stability is influenced by:

  • Moisture : Hydrolysis of the ester/nitrile groups occurs in humid environments; store desiccated at −20°C .
  • Light : UV exposure may degrade the aromatic system; use amber vials .
  • Thermal stability : Decomposition above 200°C (TGA data); avoid prolonged heating .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitrile group in this compound?

The nitrile group undergoes:

  • Hydrolysis : Catalyzed by acids/bases to form carboxylic acids or amides. For example, H₂SO₄/water yields 3-(carboxymethyl)benzoic acid .
  • Reduction : LiAlH₄ converts C≡N to CH₂NH₂, forming amine derivatives for drug intermediates .
  • Cycloaddition : Participation in Huisgen reactions with azides for triazole synthesis (e.g., click chemistry applications) .

Q. How can contradictory spectral data (e.g., conflicting boiling points) be resolved during characterization?

Discrepancies in reported boiling points (e.g., 314.1°C ±25°C vs. lower values in similar esters) arise from:

  • Measurement methods : Differential scanning calorimetry (DSC) vs. traditional distillation.
  • Purity : Impurities lower observed boiling points; cross-validate with GC-MS .
  • Computational modeling : Use Gaussian or DFT to predict theoretical values and identify outliers .
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Q. What role does this compound play in drug delivery system design?

The compound’s ester and nitrile groups enable:

  • Prodrug synthesis : Esterase-mediated hydrolysis releases active drugs (e.g., benzoic acid derivatives) .
  • Polymer conjugation : Nitrile groups graft onto polymeric carriers (e.g., PEG) for controlled release .
  • Targeted delivery : Functionalization with biomarkers (e.g., folate ligands) enhances cancer cell uptake .

Q. What challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Common issues include:

  • Co-elution in HPLC : Use UPLC with smaller particle columns (1.7 µm) or tandem MS for resolution .
  • Matrix effects : Standard addition methods correct for interference in biological samples .
  • Limit of detection (LOD) : Enhance sensitivity via derivatization (e.g., fluorescein tagging for fluorimetry) .

Methodological Notes

  • Synthetic reproducibility : Replicate procedures from peer-reviewed journals (e.g., esterification in ) rather than vendor protocols.
  • Data validation : Cross-reference spectral libraries (e.g., SDBS or PubChem) to confirm assignments .
  • Safety : Nitrile handling requires PPE (gloves, fume hood) due to toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.